molecular formula C10H12NNaO5S B6328387 2-Cbz-Amino-ethanesulfonic acid sodium salt CAS No. 136027-16-2

2-Cbz-Amino-ethanesulfonic acid sodium salt

Cat. No.: B6328387
CAS No.: 136027-16-2
M. Wt: 281.26 g/mol
InChI Key: CHYFYIAMUALNIN-UHFFFAOYSA-M
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Description

Contextual Background of Protected Amino Sulfonic Acids

Amino sulfonic acids are a class of compounds that contain both an amino (-NH₂) group and a sulfonic acid (-SO₃H) group. This dual functionality makes them unique structural analogs of their carboxylic acid counterparts, the amino acids. In chemical synthesis, particularly in the construction of peptides and related molecules (peptidomimetics), the presence of multiple reactive sites like the amino group requires a strategy of selective protection. researchgate.net

Protecting groups are chemical moieties that are temporarily attached to a functional group to render it inert during a chemical reaction at another site on the molecule. researchgate.net For amino sulfonic acids, the amino group is nucleophilic and can undergo unwanted side reactions if not protected. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, is a classic and widely used protecting group for amines. researchgate.net It is stable under a variety of reaction conditions but can be removed cleanly when desired. researchgate.net

Furthermore, the sulfonic acid group is highly polar and acidic, which often results in poor solubility in common organic solvents used for synthesis. nih.gov This insolubility can hinder synthetic transformations. Therefore, having a protected version of an amino sulfonic acid, such as 2-Cbz-Amino-ethanesulfonic acid, is crucial for its effective use as a building block in organic synthesis, allowing it to be handled and reacted in a controlled manner. google.com

Significance in Advanced Chemical Synthesis and Biological Sciences

The primary significance of 2-Cbz-Amino-ethanesulfonic acid, often referred to as Cbz-taurine, lies in its role as a stable, handleable precursor to taurine-containing peptides, known as sulfonopeptides. acs.orgresearchgate.net Taurine (B1682933) is a naturally occurring amino sulfonic acid with diverse physiological roles, and its incorporation into peptide-like structures is an area of significant interest in drug discovery. researchgate.net

In advanced chemical synthesis, Cbz-taurine is activated at its sulfonic acid moiety, for instance, by converting it into a sulfonyl chloride or a sulfonyl benzotriazole. researchgate.netgoogle.com This activated intermediate can then be readily coupled with the free amino group of an amino acid or a peptide chain. This methodology allows for the seamless incorporation of the taurine unit at the N-terminus of a peptide. acs.org Research has shown that this coupling process is efficient, with reactions yielding the desired sulfonopeptides in good to excellent yields, often ranging from 70% to over 90%. acs.orgthieme-connect.com

The resulting sulfonopeptides and taurine-containing conjugates are of high interest in the biological sciences. They are considered valuable peptidomimetics—molecules that mimic the structure and function of natural peptides. researchgate.net Because the sulfonamide bond is generally more stable to enzymatic degradation than a standard peptide bond, these molecules have potential applications as more robust therapeutic agents or drug delivery scaffolds. researchgate.netthieme-connect.com The development of straightforward synthetic routes using Cbz-taurine as a key starting material facilitates the synthesis and biological evaluation of these promising molecular scaffolds. acs.org

Data Tables

Table 1: Physicochemical Properties of 2-Cbz-Amino-ethanesulfonic Acid

Property Value
Compound Name 2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid
Synonyms 2-Cbz-Amino-ethanesulfonic acid, Cbz-Taurine
CAS Number 119225-23-9

| Molecular Formula | C₁₀H₁₃NO₅S |

Table 2: Research Findings on the Synthetic Application of Cbz-Taurine

Application Reactants Product Type Reported Yields Reference
Sulfonopeptide Synthesis Activated Cbz-taurine, Amino acid esters, Dipeptide esters N-protected taurine sulfonopeptides 70-86% acs.org
Peptide Conjugation Peptidoyl benzotriazoles, Taurine Taurine-containing tri- and tetrapeptides 73-93% thieme-connect.com

| General Conjugation | Activated Cbz-taurine, N- and O-nucleophiles | Taurine N- and O-conjugates | Good to excellent | researchgate.netthieme-connect.com |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-(phenylmethoxycarbonylamino)ethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S.Na/c12-10(11-6-7-17(13,14)15)16-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H,11,12)(H,13,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYFYIAMUALNIN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NNaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Precursor Design

Chemical Synthesis Pathways for Aminoethanesulfonic Acid Derivatives

The construction of aminoethanesulfonic acid scaffolds can be achieved through several strategic synthetic routes. These methods provide access to a range of derivatives that can be further elaborated.

Mannich Reaction Approaches

The Mannich reaction, a three-component condensation, offers a pathway to synthesize derivatives of aminoethanesulfonic acids. nih.gov This reaction typically involves an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen. google.comui.ac.id A specific application of this reaction is in the synthesis of N-(2-nitroethyl)taurine, an intermediate that can be further processed. researchgate.net

In this approach, taurine (B1682933) (2-aminoethanesulfonic acid) is reacted with formaldehyde (B43269) and nitromethane. researchgate.net The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic carbon of nitromethane. nih.govui.ac.id This method provides a high-yield route to N-substituted taurine derivatives. researchgate.net

Reactant 1Reactant 2Reactant 3ProductYieldSelectivity
TaurineFormaldehydeNitromethaneN-(2-nitroethyl)taurine>97%>99%
Data derived from a patented synthesis method for an intermediate of 2-((2-aminoethyl) amino)-ethanesulfonic acid monosodium salt. researchgate.net

Reactions Involving 2-Oxazolidinone (B127357) and Sulfite (B76179) Salts

A significant pathway for the synthesis of 2-aminoethanesulfonic acid and its salts involves the reaction of 2-oxazolidinone with sulfite or bisulfite salts. nih.govnsf.gov This method leverages the ring-opening of the 2-oxazolidinone heterocycle by the sulfite nucleophile. The reaction can be performed with various sulfite salts, including alkali (e.g., sodium) and ammonium (B1175870) sulfites, to yield the corresponding metal or ammonium salts of 2-aminoethanesulfonic acid. nih.gov

The process is typically carried out in an aqueous solution. When 2-oxazolidinone is reacted with ammonium sulfite or bisulfite, it forms ammonium taurinate and ammonium bicarbonate. nih.gov Subsequent decomposition of the ammonium taurinate yields taurine. nih.gov A similar reaction with alkali sulfites directly produces the alkali metal salt of 2-aminoethanesulfonic acid with reported high yields of over 90%. nih.gov This pathway is notable for its efficiency, though a drawback can be the generation of inorganic salt byproducts during the neutralization step. nih.gov

2-Oxazolidinone ReactantSulfite ReactantPrimary ProductReported Yield
2-OxazolidinoneAmmonium Sulfite/BisulfiteAmmonium Taurinate>80% (for final taurine)
2-OxazolidinoneAlkali Sulfite/BisulfiteAlkali Taurinate>90%
Data sourced from patents describing the production of taurine and its salts. nih.gov

Conversion of Sulfonic Acids and Their Salts to Sulfonyl Chlorides

The conversion of sulfonic acids or their salts, such as 2-Cbz-Amino-ethanesulfonic acid sodium salt, into sulfonyl chlorides is a critical step for further functionalization, particularly for the synthesis of sulfonyl azides and sulfonamides. nih.govorganic-chemistry.org This transformation creates a more reactive intermediate. google.com

Several reagents can be employed for this conversion. Thionyl chloride (SOCl₂) and phosgene (B1210022) are commonly used. nih.gov For instance, treating the sodium sulfonate salt with thionyl chloride, which can act as both reagent and solvent, effectively produces the corresponding sulfonyl chloride. nih.gov This reaction may require elevated temperatures (e.g., 40°C) and extended reaction times to proceed to completion. nih.gov Alternative methods under milder, solvent-free conditions have also been developed, using reagents such as 2,4,6-trichloro-1,3,5-triazine or TAPC (1,1,1-trichloro-3,3,3-trifluoroacetone) in the presence of KCl. nsf.gov These newer methods are compatible with various functional groups and offer high yields in short reaction times.

Starting MaterialReagentConditionsProduct
Sodium Sulfonate SaltThionyl Chloride40°C, 20 hoursSulfonyl Chloride
Sulfonic AcidTAPC / KClRoom Temperature, Solvent-freeSulfonyl Chloride
Sulfonic Acid2,4,6-trichloro-1,3,5-triazineNeutral conditionsSulfonyl Chloride
Summary of common methods for sulfonyl chloride synthesis. nih.govnsf.gov

Large-Scale Synthesis of Cbz-Protected Sulfonyl Azides

Cbz-protected sulfonyl azides are valuable reagents, notably for their use in sulfo-click reactions. An efficient large-scale synthesis of Cbz-protected taurylsulfonyl azide (B81097) has been developed, which is accessible from taurine in a few synthetic steps.

StepReagentsScale ExampleYield
Cbz-Protection of TaurineCbz-Cl, NaOH(aq)500 mmolNot specified
Conversion to Sulfonyl Chloride (Route 1)Thionyl Chloride500 mmol50% (overall)
Conversion to Sulfonyl Chloride (Route 2)Phosgene/DMFNot specified71% (overall)
AzidationSodium Azide500 mmolNot specified
Data from a study on the large-scale synthesis of Cbz-taurylsulfonyl azide. nih.gov

Design and Preparation of Precursors for Complex Molecular Architectures

The strategic design of molecular building blocks is fundamental to the synthesis of complex molecules like peptidomimetics and oligonucleotide analogues. Cbz-protected aminoethanesulfonic acid derivatives serve as versatile precursors in these fields.

Building Blocks for Peptidomimetic and Oligonucleotide Analogues

The carboxybenzyl (Cbz) protecting group is frequently used in peptide synthesis, making Cbz-protected amino acids, including taurine derivatives, valuable building blocks in the synthesis of peptidomimetics. These building blocks can be incorporated into peptide sequences to create novel structures with tailored biological activities.

In the realm of nucleic acid chemistry, derivatives of 2-Cbz-Amino-ethanesulfonic acid are utilized to synthesize functionalized sulfonyl azides. These sulfonyl azides can then be conjugated to DNA during solid-phase synthesis. This approach allows for the introduction of specific chemical handles and functional moieties into oligonucleotides, creating analogues with modified properties for research and therapeutic applications. The synthesis pathway involves protecting the amino group of taurine with benzyl (B1604629) chloroformate, forming the sulfonyl chloride, and subsequent nucleophilic substitution with sodium azide to yield the Cbz-protected sulfonyl azide. This precursor can then be used for on-support modification of oligonucleotides.

Role of the Benzyloxycarbonyl Cbz Protecting Group in Advanced Chemical Synthesis

Applications in Amino Functionality Protection

The primary role of the Cbz group is to protect amines, converting them into carbamates, which tempers their nucleophilic and basic nature. total-synthesis.comyoutube.com This protection is crucial in multi-step syntheses where the presence of a reactive amino group could lead to undesirable outcomes. studysmarter.co.uklibretexts.org

Prevention of Undesired Side Reactions in Complex Synthetic Pathways

In the intricate pathways of organic synthesis, such as solid-phase peptide synthesis (SPPS), the presence of multiple reactive functional groups necessitates a protection strategy to ensure that reactions occur only at the desired sites. studysmarter.co.ukvectorlabs.com The amino group of an amino acid is highly nucleophilic and would interfere with the coupling of the carboxylic acid terminus to another amino acid. By converting the amine to a Cbz-carbamate, its nucleophilicity is suppressed, preventing self-condensation or other side reactions. vectorlabs.commasterorganicchemistry.com This allows for the precise and controlled step-by-step assembly of a peptide chain. vectorlabs.com The stability of the Cbz group under the conditions required for peptide bond formation is a key advantage. Furthermore, the introduction of the Cbz group often enhances the crystallinity of the protected amino acid or peptide, which facilitates purification. highfine.com

Orthogonal Protection Strategies in Multi-Step Organic Synthesis

Orthogonal protection is a powerful strategy in complex synthesis that involves using multiple protecting groups, each of which can be removed under specific conditions without affecting the others. fiveable.mebham.ac.uk This allows for the selective deprotection and modification of different functional groups within the same molecule. fiveable.me The Cbz group is a key player in such strategies due to its unique cleavage conditions. total-synthesis.com

The Cbz group is stable under the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group and the basic conditions used to cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) group, two of the most common amine protecting groups in peptide synthesis. total-synthesis.comhighfine.commasterorganicchemistry.com This orthogonality enables chemists to build complex molecular architectures, such as branched peptides or molecules with modifications on specific amino acid side chains. acs.orgresearchgate.net For example, a lysine (B10760008) residue's side-chain amine could be protected with a Cbz group, while its alpha-amine is protected with an Fmoc group, allowing for selective manipulation of either position. acs.org

Table 1: Orthogonality of Common Amine Protecting Groups
Protecting GroupAbbreviationCleavage ConditionsStability Towards
BenzyloxycarbonylCbz, ZH₂, Pd/C (Hydrogenolysis) masterorganicchemistry.com; Strong Acids (HBr/AcOH) highfine.comMild Acid, Base
tert-ButyloxycarbonylBocStrong Acid (e.g., TFA) masterorganicchemistry.commasterorganicchemistry.comHydrogenolysis, Base
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine) masterorganicchemistry.comHydrogenolysis, Acid

Contributions to Stereochemical Control and Racemization Mitigation

Maintaining the stereochemical integrity of chiral centers is paramount in the synthesis of biologically active molecules. In peptide synthesis, the α-carbon of an amino acid is susceptible to racemization (loss of stereochemical purity) during the activation of the carboxylic acid for peptide bond formation. highfine.comnih.gov The introduction of alkoxycarbonyl protecting groups like Cbz can reduce the degree of racemization. highfine.com Cbz-protected amino acids are known to be relatively stable against racemization when their carboxyl group is activated for coupling. This is a significant advantage over other methods that may require harsher conditions leading to a loss of stereochemical purity. nih.gov

Mechanisms and Conditions for Cbz Deprotection

The removal of the Cbz group, or deprotection, can be achieved through several methods, the choice of which depends on the other functional groups present in the molecule.

Catalytic Hydrogenation Methods

The most common and generally mildest method for Cbz deprotection is catalytic hydrogenation, specifically hydrogenolysis. total-synthesis.comscientificupdate.com This reaction is typically carried out using a palladium catalyst, most often 5% or 10% palladium on an activated carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). researchgate.nettaylorfrancis.comthalesnano.com

The mechanism involves the cleavage of the carbon-oxygen bond of the benzyl (B1604629) group. taylorfrancis.com The reaction produces the free amine, toluene, and carbon dioxide as byproducts. taylorfrancis.com An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of the catalyst. researchgate.netresearchgate.net

While highly effective, this method is incompatible with molecules containing other functional groups that are susceptible to reduction, such as alkenes, alkynes, or some sulfur-containing groups, which can poison the catalyst. scientificupdate.comresearchgate.net

Table 2: Common Conditions for Catalytic Hydrogenation of Cbz Group
CatalystHydrogen SourceSolventTypical Conditions
Pd/C (5-10%)H₂ gas (1 atm to high pressure)Methanol, Ethanol, Ethyl AcetateRoom Temperature researchgate.netthalesnano.com
Pd/CAmmonium formate (HCOONH₄)Methanol, EthanolRoom Temperature to Reflux researchgate.net
Pd(OAc)₂H₂ gas or Transfer ReagentVariousSubstrate Dependent researchgate.net

Biocatalytic Approaches to Cbz Group Removal

As part of the drive towards "green chemistry," biocatalysis offers an environmentally friendly alternative to traditional chemical methods. rsc.org Enzymes can be used to selectively remove protecting groups under mild conditions, often with high specificity that leaves other sensitive functional groups untouched. rsc.orgresearchgate.net

The enzymatic removal of the Cbz group has been demonstrated using specific enzymes, sometimes referred to as "Cbz-ases" or amidohydrolases. rsc.orgnih.gov For instance, an amidohydrolase from the bacterium Sphingomonas paucimobilis has been shown to successfully deprotect a range of Cbz-protected amino acids with high enantioselectivity for the L-enantiomer. nih.gov This approach is particularly advantageous as it operates in aqueous media under mild pH and temperature conditions. researchgate.net Researchers have also developed biocatalytic cascade reactions where one enzyme removes an ester protecting group and a second enzyme, a Cbz-ase, subsequently removes the Cbz group in a one-pot reaction. researchgate.netnih.gov This highlights the potential of biocatalysis to streamline complex synthetic sequences. rsc.org

Academic Implications of the Ethanesulfonate Moiety in Research

Role in Molecular Amphiphilicity and Interfacial Phenomena for Research Applications

The ethanesulfonate (B1225610) group is a key determinant of amphiphilic character in a molecule. Amphiphilicity arises from the presence of both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part within the same molecule. researchgate.net The sulfonate group (-SO3-) is highly polar and ionic, rendering it strongly hydrophilic, while the ethyl group (-CH2CH2-) and other organic components of the molecule, such as the benzyloxycarbonyl group in 2-Cbz-Amino-ethanesulfonic acid sodium salt, contribute hydrophobic character. doitpoms.ac.uk

This dual nature allows molecules containing an ethanesulfonate moiety to exhibit significant activity at interfaces, such as the boundary between water and a nonpolar liquid or air. researchgate.netuobaghdad.edu.iq These molecules, known as surfactants or amphiphiles, spontaneously adsorb at interfaces, which can lead to a reduction in interfacial tension. researchgate.net The study of these interfacial phenomena is crucial in various research fields. For instance, in materials science, understanding how these molecules arrange themselves at interfaces is fundamental for creating stable emulsions and foams. researchgate.net In biological research, monolayers of amphiphilic molecules serve as models for studying cell membranes and the absorption of drugs across these biological barriers. uobaghdad.edu.iq

The structure of sulfonic acid salt surfactants highlights their amphiphilic nature, which allows them to form supramolecular structures and adsorb at interfaces. researchgate.net The presence of the ethanesulfonate group in a larger molecule like this compound provides a distinct polar head, which will preferentially orient towards an aqueous phase, while the more nonpolar carbamate (B1207046) portion of the molecule will favor a non-aqueous or hydrophobic environment. This behavior is fundamental to its application in systems requiring surface activity.

Impact on Aqueous Solubility and Stability in Experimental Systems

A significant advantage of incorporating an ethanesulfonate moiety into a molecule is the enhancement of its aqueous solubility and stability. wikipedia.org Sulfonation is a widely used chemical strategy to increase the water-solubility of molecules that are otherwise hydrophobic. nih.gov The sulfonate group, being ionic, can participate in strong dipole-dipole interactions and hydrogen bonding with water molecules, facilitating the dissolution of the entire molecule. wikipedia.org

This property is particularly valuable in pharmaceutical and biochemical research, where compounds often need to be studied in aqueous environments that mimic physiological conditions. nih.govpurdue.edu Poor aqueous solubility can hinder the performance of assays and limit the bioavailability of potential drug candidates. nih.gov By introducing an ethanesulfonate group, researchers can create salt forms of compounds, like this compound, which are generally more soluble in water than their non-ionic counterparts.

Sulfonates are generally stable in aqueous solutions, are non-oxidizing, and often colorless, which are desirable characteristics for experimental systems. wikipedia.org The stability of the sulfonate group ensures that the molecule does not degrade under typical experimental conditions, providing reliable and reproducible results. The solubility of compounds containing an ethanesulfonate moiety, such as 2-(N-Morpholino)ethanesulfonic acid (MES), has been studied in various aqueous and mixed-solvent systems, providing valuable data for designing experimental protocols. researchgate.net

Solubility and Properties of MES (A Representative Ethanesulfonate Compound)
PropertyValueReference
AppearanceWhite crystalline powder evitachem.com
Solubility in WaterHighly soluble evitachem.comwikipedia.org
Melting Point~300 °C (decomposes) evitachem.comwikipedia.org
Chemical StabilityChemically and enzymatically stable wikipedia.org

Contributions to Proton Transport and Catalytic Activity in Chemical Systems

The sulfonic acid group (-SO3H), the protonated form of the sulfonate moiety, plays a significant role in proton transport and catalysis. Being a strong acid, it readily donates its proton, which can then be transported through a medium. doitpoms.ac.uk This property is exploited in the development of proton exchange membranes (PEMs), which are essential components of fuel cells. orientjchem.orgresearchgate.net These membranes are typically made from polymers containing sulfonic acid groups. researchgate.net The sulfonic acid moieties facilitate the movement of protons from the anode to the cathode of the fuel cell, a critical step in the generation of electricity. nih.gov Although this compound is the salt form, the underlying properties of the ethanesulfonic acid from which it is derived are relevant to this field of study.

In addition to proton transport, sulfonic acids are widely used as strong acid catalysts in a variety of organic reactions. wikipedia.org Their catalytic activity stems from their ability to provide a source of protons to initiate reactions, such as esterification and hydrolysis. mdpi.comnih.gov Solid-supported sulfonic acids are particularly valuable as they can be easily separated from the reaction mixture, making them reusable and environmentally friendly catalysts. mdpi.com Materials functionalized with sulfonic acid groups have been shown to be effective catalysts for various chemical transformations. nih.govmdpi.com The presence of the ethanesulfonate group in a molecule suggests that its corresponding acid form could have potential applications in catalysis research. The sulfonate group itself has also been shown to improve the electrocatalytic performance of certain metal-based catalysts. chemrxiv.org

Advanced Academic Research Applications

Applications in Peptide and Peptidomimetic Chemistry

The structure of 2-Cbz-Amino-ethanesulfonic acid sodium salt, also known as Cbz-taurine, makes it a valuable building block in the synthesis of peptides and peptidomimetics. The Cbz group provides a reliable method for protecting the amino group, a technique foundational to peptide synthesis since its development by Bergmann and Zervas. nih.gov This protection allows for controlled, stepwise elongation of peptide chains. nih.govwikipedia.org

Researchers have successfully designed and synthesized water-soluble peptidomimetics containing taurine (B1682933). nih.govresearchgate.net The process involves the N-protection of taurine with a Cbz group, followed by activation of the sulfonic acid moiety, often with benzotriazole, to facilitate coupling with various amino esters and dipeptides. nih.govresearchgate.net This methodology enables the incorporation of the taurine unit at the N-terminus of peptide chains, leading to the formation of sulfonopeptides and other taurine conjugates. researchgate.net The resulting molecules exhibit increased polarity and hydrogen-bonding capabilities due to the presence of the sulfonamide group. researchgate.net

The synthesis of these taurine-containing peptides and conjugates is a strategic approach to developing new therapeutic agents and drug delivery systems. researchgate.net The inherent properties of taurine, combined with the versatility of peptide structures, offer a pathway to novel bioactive molecules. nih.govresearchgate.net

Peptide isosteres, molecules that mimic the structure and function of natural peptides, are a key area of medicinal chemistry. 2-Cbz-Amino-ethanesulfonic acid can serve as a precursor for the synthesis of these isosteres. springernature.com The replacement of a standard peptide bond with a surrogate, such as the sulfonamide linkage derived from Cbz-taurine, can lead to compounds with enhanced stability against enzymatic degradation. researchgate.net

The design of peptide isosteres often focuses on replicating the geometry and electronic properties of the amide bond. nih.gov While a sulfonamide group introduces different structural and electronic characteristics compared to a natural peptide bond, these differences can be exploited to fine-tune the biological activity and pharmacokinetic properties of the resulting peptidomimetic. researchgate.net The synthesis of such isosteres allows for a detailed investigation of the structure-activity relationships of biologically active peptides. nih.gov

Isostere Type Key Feature Potential Advantage
SulfonamideReplaces amide bond with -SO2-NH-Increased stability to proteases
KetomethyleneReplaces amide bond with -CO-CH2-Conformational constraint
AlkeneReplaces amide bond with -CH=CH-Mimics planarity of peptide bond

While chemical coupling methods are prevalent in peptide synthesis, enzymatic approaches offer advantages in terms of stereoselectivity and milder reaction conditions. mdpi.com Enzymes like thermolysin have been used for the synthesis of peptides from Cbz-protected amino acids. mdpi.com Although direct enzymatic coupling of 2-Cbz-Amino-ethanesulfonic acid is not widely documented, the principles of using Cbz-protected precursors in biocatalysis are well-established. mdpi.comnih.gov

The Cbz protecting group is generally stable under many enzymatic reaction conditions, making it compatible with chemoenzymatic synthesis strategies. mdpi.com This opens up the possibility of using enzymes to couple the Cbz-taurine unit to other amino acids or peptide fragments, potentially offering a more environmentally friendly and efficient route to novel sulfonopeptides.

Contributions to Biomaterials Science and Engineering

The unique chemical properties of this compound also lend themselves to applications in the development of advanced biomaterials. The ability to functionalize surfaces and scaffolds can significantly influence their interaction with biological systems.

The functionalization of biomaterials, such as polymeric scaffolds and nanomaterials, is a critical step in tailoring their properties for specific applications in tissue engineering and drug delivery. nih.gov Taurine, and by extension its Cbz-protected form, can be used to modify the surfaces of these materials. nih.govnih.gov For instance, taurine has been used to functionalize graphene oxide to improve its biocompatibility and create a stable nanocarrier for drug delivery. nih.govnih.gov

Material Functionalizing Agent Purpose of Functionalization
Graphene OxideTaurineImproved biocompatibility and drug carrying capacity
Gold NanoparticlesTaurineCapping agent to create non-cytotoxic nanoparticles
Polymeric ScaffoldsBioactive agentsTo elicit desired cell/material interactions

The surface properties of a biomaterial dictate its interaction with cells and the subsequent biological response, which can range from inflammation to tissue integration. nih.gov By functionalizing biomaterials with molecules like taurine, it is possible to modulate these interactions. Taurine is known to have various physiological roles and can influence cellular behavior. nih.gov

The incorporation of taurine onto a material's surface can potentially promote cell adhesion, proliferation, and differentiation, which are crucial for tissue regeneration. nih.gov For example, taurine-capped gold nanoparticles have been shown to be non-toxic and biocompatible, suggesting that taurine can be an effective agent for creating biocompatible metal nanoparticles for biomedical applications. mdpi.com While the direct use of Cbz-taurine in modulating cellular responses on materials is an area for further research, the underlying principle of using taurine to enhance biocompatibility is established. mdpi.comnih.gov

Research in Enzymology and Biochemical Assays

The unique structure of this compound, which combines a protected amine with a stable sulfonic acid group, lends itself to several applications in the study of enzymes and biochemical processes.

Development of Buffering Systems for Enzyme Activity Studies

While sulfonic acids are the foundation of many widely used biological buffers, such as HEPES and PIPES (known as Good's buffers), the direct application of this compound as a primary buffering agent in enzyme assays is not extensively documented in current research. The utility of a compound as a buffer depends on its pKa value being close to the desired pH of the experiment, typically within the physiological range of 6 to 8. The parent compound, 2-aminoethanesulfonic acid (taurine), has a pKa that is generally not ideal for maintaining pH in most enzyme activity studies. The introduction of the N-carbobenzyloxy (Cbz) group alters the molecule's electronic properties and pKa, but its specific development and characterization for creating buffering systems remains a niche area of investigation.

Design of Substrates for Deprotectase Biocatalysts

In organic synthesis, the carbobenzyloxy (Cbz or Z) group is a common protecting group for amines. nih.gov The removal of this group often requires chemical methods that can be harsh. nih.govnih.gov Biocatalysis offers a "green" alternative through the use of "deprotectase" enzymes that can selectively remove such protecting groups under mild conditions. nih.govnih.gov

One such class of enzymes is Cbz-ases (amidohydrolases), which specifically hydrolyze the Cbz group from N-protected amines. nih.govnih.gov The development and characterization of these enzymes rely on the availability of diverse substrates. Compounds like this compound serve as potential substrates for screening new deprotectase biocatalysts and investigating their substrate specificity. nih.gov Research in this area involves screening enzymes against a library of Cbz-modified compounds to identify catalysts with high activity and selectivity. nih.goved.ac.uk The enzymatic removal of the Cbz group from various amino acid substrates has been successfully demonstrated, establishing a foundation for using novel structures like this compound in these assays. nih.govnih.gov

Enzyme ClassProtecting Group TargetExample Substrates Mentioned in ResearchPotential Role of this compound
Cbz-ase (Amidohydrolase)N-carbobenzyloxy (Cbz)Cbz-L-Phenylalanine, Cbz-L-Tyrosine, Cbz-L-LeucineScreening substrate to test for novel Cbz-ase activity and specificity.
Esterase (e.g., from Bacillus subtilis)Carboxyl protecting groups (e.g., O-tert-butyl)Cbz-L-Phe OtBuNot a direct substrate, but used in cascade reactions with Cbz-protected compounds.

Investigations into Sulfonate Metabolism by Microorganisms

Many microorganisms can utilize organosulfonates as a source of sulfur for growth, a critical process in the global sulfur cycle. nih.gov This metabolic capability is dependent on specialized enzymatic pathways that can cleave the stable carbon-sulfur bond. nih.gov The study of these pathways often involves using a variety of sulfonate-containing compounds to probe the substrate range and mechanisms of the desulfonation enzymes. nih.govnih.gov

In microorganisms like Escherichia coli, sulfonate metabolism is controlled by specific gene clusters, such as the tauABCD and ssuEADCB systems, which code for transporters and desulfonation enzymes. nih.gov The enzymes responsible, such as the taurine dioxygenase (TauD) and the FMNH₂-dependent monooxygenases (SsuD), exhibit distinct substrate preferences. nih.govnih.gov this compound can be used as a probe substrate to investigate how bulky, hydrophobic substituents on the amino group of an alkanesulfonate affect its uptake and subsequent enzymatic cleavage by these microbial systems. Such studies help elucidate the structural requirements for substrates in the bioremediation of sulfonate-containing pollutants.

Molecular Probe Development and Ligand Design

The design of molecules that can selectively interact with biological targets is a cornerstone of pharmacology and molecular biology. Analogues of endogenous molecules, such as this compound, are instrumental in these efforts.

Exploration of Protein-Ligand Binding Interactions

Understanding how ligands bind to proteins is crucial for drug discovery and for deciphering biological function. Modified amino acids and their analogues are frequently used as molecular probes to map the topology and chemical environment of protein binding sites. plos.org The distinct features of this compound make it a useful tool for such explorations.

The bulky, aromatic Cbz group can probe for hydrophobic pockets within a binding site, while the negatively charged sulfonate group can form ionic interactions with positively charged residues like arginine or lysine (B10760008). The sodium ion itself can be relevant, as studies have shown that physiologically relevant ions can act as allosteric modulators, influencing ligand binding and the conformational state of proteins like G protein-coupled receptors (GPCRs). nih.gov Using this compound in binding assays can help characterize the specific sub-pockets of a receptor or enzyme active site.

Structure-Activity Relationship (SAR) Studies of Amino Acid Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a molecule's structure to determine which parts are essential for its biological activity. nih.govbohrium.com Amino acid analogues are extensively used in SAR studies to understand the binding requirements of transporters and receptors that recognize amino acids. elsevierpure.comsdu.dk

For example, research on the sodium-coupled neutral amino acid transporter SNAT2 (SLC38A2) has utilized a variety of amino acid analogues to probe its binding pocket. nih.govresearchgate.net These studies have revealed critical insights into the transporter's specificity. By modifying the N-terminus, C-terminus, and side chains of amino acids, researchers have established key structural requirements for SNAT2 recognition and transport. bohrium.comelsevierpure.com

This compound represents a molecule with significant modifications at both the N-terminus (Cbz group) and the C-terminal analogue (sulfonate group). In the context of an SAR study on a transporter like SNAT2, it could help answer several questions:

N-terminus: How does a large, uncharged protecting group affect binding, given that a positive charge on the N-terminus appears important for SNAT2 recognition? nih.govbohrium.com

C-terminus: How does the replacement of a carboxylate group with a sulfonate group impact affinity, especially since studies suggest the negative charge at the C-terminus is less critical than its size or hydrogen-bonding capacity? nih.govelsevierpure.com

Summary of SAR Findings for the SNAT2 Transporter from Studies with Amino Acid Analogues
Molecular Feature ModifiedObservationImplication for BindingReference
C-terminusEsterification (removal of negative charge) maintained affinity.The negative charge is less important for binding recognition. nih.govelsevierpure.comresearchgate.net
N-terminusLoss of the positive charge on the nitrogen atom led to a loss of affinity.A positive charge and the ability to donate hydrogen bonds are critical for recognition. bohrium.comsdu.dk
Side ChainLinear side chains are preferred; branching tends to decrease affinity.The binding pocket may be a narrow channel. sdu.dk
Side ChainIntroduction of terminal benzyl (B1604629) groups can be favorable for binding.The binding site may contain hydrophobic sub-pockets. sdu.dk

Design of Transporter-Targeting Compounds

The structural characteristics of this compound make it an intriguing building block for the design of molecules that target specific cellular transport systems. The core moiety, amino-ethanesulfonic acid (taurine), is structurally similar to endogenous compounds like the bile acid conjugate tauroursodeoxycholic acid (TUDCA), which is known to interact with various transporters. nih.govnih.gov Bile acids and their conjugates are recognized by a network of transporters, including the apical sodium-dependent bile acid transporter (ASBT) in the intestine and the Na+/taurocholate co-transporting polypeptide (NTCP) in the liver, which facilitate their enterohepatic circulation. nih.govmdpi.com

Researchers leverage these natural transport pathways for targeted drug delivery. By mimicking the structure of natural transporter substrates, novel compounds can be designed to hijack these systems for improved absorption or tissue-specific delivery. The amino-ethanesulfonic acid portion of the title compound serves as a recognition element for such transporters. For instance, TUDCA, which contains a taurine fragment, has been shown to be a substrate for NTCP and other transporters, enabling its entry into hepatocytes. nih.gov Similarly, other amino acid transporters, such as the sodium-coupled neutral amino acid transporters (SNATs), are targets for specifically designed amino acid analogs. nih.govnih.gov

The design principle involves using the 2-amino-ethanesulfonic acid scaffold as a "carrier" moiety. The Cbz-protected amine allows for further chemical modifications, enabling the attachment of a therapeutic agent or a reporter molecule. After a complex synthesis, the final molecule can be directed toward tissues expressing the target transporter, such as the liver or intestine. The sulfonate group ensures water solubility, a critical property for compounds intended for biological applications.

Applications in Nucleic Acid Chemistry and Analogues

The field of nucleic acid chemistry has seen significant innovation in the development of modified oligonucleotides for therapeutic and diagnostic purposes. This compound serves as a precursor for creating novel backbone modifications in nucleic acid analogues.

Synthesis of Sulfono-Phosphoramidate Nucleoside Analogues

A key application of amino-sulfonate compounds is in the synthesis of sulfono-phosphoramidate nucleoside analogues. nih.gov These are unnatural nucleic acid building blocks where the typical phosphodiester linkage is replaced by a more complex sulfono-phosphoramidate bond. The synthesis involves coupling an amino-sulfonate, such as 2-amino-ethanesulfonic acid (derived from the title compound by deprotection of the Cbz group), to the 5'-phosphate of a deoxynucleotide. nih.gov

The general synthetic route, which would utilize 2-Cbz-Amino-ethanesulfonic acid as a starting material, involves:

Deprotection: Removal of the Cbz group to free the primary amine. The Cbz group is a standard protecting group in organic synthesis, often removed by hydrogenolysis, which preserves other functionalities in the molecule. organic-chemistry.orgmissouri.edu

Coupling Reaction: The resulting 2-amino-ethanesulfonic acid is then coupled to a 5'-activated nucleoside monophosphate. This forms a stable P-N (phosphoramidate) bond, linking the sulfonate-containing moiety to the nucleoside. nih.gov

This process creates a nucleoside analogue where the sulfonate group effectively replaces the pyrophosphate leaving group of a natural nucleoside triphosphate (dNTP). The resulting sulfono-phosphoramidate is a key intermediate for enzymatic studies. nih.gov

Enzymatic Primer-Extension Studies with Sulfonate-Modified Substrates

The sulfono-phosphoramidate nucleoside analogues synthesized from amino-sulfonate precursors have been successfully used in enzymatic primer-extension studies. nih.gov These modified nucleosides act as substrates for DNA polymerases, allowing for the incorporation of nucleotides into a growing DNA strand.

In a seminal study, it was demonstrated that nucleosides activated with taurine (2-amino-ethanesulfonic acid) or other aliphatic sulfonates could function as pyrophosphate mimics. nih.gov During the DNA polymerization reaction, the DNA polymerase recognizes the sulfono-phosphoramidate nucleoside and catalyzes the nucleophilic attack by the 3'-hydroxyl group of the primer. This results in the formation of a standard phosphodiester bond and the release of the amino-sulfonate.

Key Research Findings:

Substrate Competency: Sulfonate-derived phosphoramidates are processed as substrates by both thermophilic and mesophilic DNA polymerases. nih.gov

Multiple Incorporations: These analogues allow for multiple, sequential nucleotide incorporations, demonstrating their utility in DNA chain elongation. nih.gov

Mechanism: The amino-sulfonate moiety acts as an effective leaving group, mimicking the role of pyrophosphate in the natural polymerization process. nih.gov

These findings are significant as they open avenues for developing novel nucleic acid-based tools and therapeutics. The ability of polymerases to accept these modified substrates suggests that the enzyme's active site can accommodate variations in the leaving group, a discovery with implications for biotechnology and synthetic biology.

Novel Applications in Organic and Inorganic Reaction Methodologies

Beyond its role in bio-organic chemistry, this compound is a valuable reagent in broader synthetic applications, owing to its protected functional groups and inherent structural properties.

Role as a Reagent and Intermediate in Complex Organic Transformations

In complex organic synthesis, protecting functional groups is a critical strategy to achieve selectivity. The Cbz group on the this compound serves as a robust protecting group for the amine. organic-chemistry.orgmissouri.edu This allows chemists to perform reactions on other parts of a molecule containing this building block without unintended side reactions at the nitrogen atom.

The compound serves as a bifunctional intermediate:

Hydrophilic Tail: The sodium sulfonate group imparts significant water solubility. Incorporating this moiety into larger, often hydrophobic molecules (like active pharmaceutical ingredients or polymers) can enhance their aqueous solubility and modify their pharmacokinetic properties. patsnap.com

Protected Amine: The Cbz-protected amine provides a latent reactive site. Once the desired synthetic steps are completed, the Cbz group can be selectively removed to reveal the primary amine, which can then be used for subsequent coupling reactions, such as amide bond formation or attachment to a larger scaffold. organic-chemistry.org

A typical application would involve using the sulfonate end to anchor the molecule in an aqueous phase or to a specific surface, while the protected amine is carried through several synthetic steps before being deprotected for a final transformation.

Coordination Chemistry with Metal Ions for Catalytic Systems

The field of coordination chemistry explores how ligands bind to metal ions to form complexes, many of which have important catalytic properties. N-protected amino acids and related structures can act as effective ligands for a variety of metal ions. jofamericanscience.orgznaturforsch.com this compound possesses two potential coordination sites: the sulfonate group and the carbonyl oxygen of the Cbz protecting group.

Sulfonate Group: The sulfonate group (SO₃⁻) is a hard ligand that can coordinate with a range of metal ions.

Cbz Group: The carbonyl oxygen within the carbobenzyloxy group can also act as a Lewis base, participating in metal coordination.

This dual-coordination potential allows the compound to act as a chelating ligand, forming stable complexes with metal ions. The resulting metal complexes could be designed for specific catalytic applications. For example, by creating a chiral metal complex using an enantiomerically pure form of this ligand, it could be used as a catalyst for asymmetric synthesis. The specific geometry and electronic properties of the metal center would be influenced by the ligand, which in turn would dictate its catalytic activity and selectivity. While thiol-containing amino acids are well-studied in this regard for their ability to bridge multiple metal centers, the principles extend to other functionalized amino acid derivatives like sulfonates. researchgate.net

Catalytic Studies Involving Sulfonate-Containing Ligands

The incorporation of sulfonate groups into ligand architectures has emerged as a significant strategy in the design of homogeneous catalysts. While specific catalytic studies involving this compound are not extensively documented in publicly available research, the broader class of sulfonate-containing ligands has been the subject of advanced academic research, revealing the profound impact of the sulfonate moiety on catalytic performance. These studies provide a framework for understanding the potential applications of ligands like this compound in catalysis.

The primary role of the sulfonate group in these catalytic systems is often to enhance the water solubility of the metal complexes. This is a critical feature for developing more environmentally benign catalytic processes that can be conducted in aqueous media, reducing the reliance on volatile organic solvents. Furthermore, the electronic properties of the sulfonate group can influence the catalytic activity and stability of the metal center.

Research has demonstrated that sulfonate-containing ligands can act as more than just solubilizing agents. In some instances, the sulfonate group can coordinate with the metal center, influencing its electronic state and, consequently, its reactivity. This coordination can be labile, allowing the sulfonate to be displaced by a substrate during the catalytic cycle. Moreover, the sulfonate group can function as a proton acceptor, which can accelerate key steps in certain catalytic reactions, such as water oxidation.

Detailed Research Findings

Palladium-Catalyzed Cross-Coupling Reactions:

A notable area of investigation for sulfonate-containing ligands is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds. Research has focused on the synthesis of palladium(II) complexes with N-heterocyclic carbene (NHC) ligands functionalized with sulfonate groups. acs.orgacs.org These catalysts have demonstrated high activity in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid in water. acs.orgacs.org

The presence of the sulfonate functionality renders the palladium complexes water-soluble, facilitating catalysis in aqueous media. acs.org For example, a bis-NHC-palladium complex where the NHC ligands bear sulfonate groups has shown excellent catalytic outcomes. acs.orgacs.org The catalytic efficiency of such systems is often evaluated by the turnover number (TON), which represents the number of moles of product formed per mole of catalyst.

Catalytic Performance of a Sulfonate-Functionalized Bis-NHC-Palladium Complex in Suzuki-Miyaura Cross-Coupling
Aryl Halide SubstrateTurnover Number (TON)
4-bromoacetophenone100,000
4-chloroacetophenone37,000

The data in this table is derived from studies on palladium complexes with sulfonate-functionalized N-heterocyclic carbene ligands. acs.orgacs.org

Ruthenium-Catalyzed Water Oxidation:

Another significant application of sulfonate-containing ligands is in the development of catalysts for water oxidation, a key process in artificial photosynthesis. Ruthenium-based molecular catalysts featuring sulfonate-containing ligands have been designed to mimic the function of the oxygen-evolving complex in photosystem II. nih.gov

Studies on ruthenium catalysts with sulfonate-containing terpyridine ligands have demonstrated very high turnover frequencies (TOFs), indicating rapid catalytic rates. nih.gov The sulfonate-containing catalysts have also shown improved electrochemical activity and durability compared to their non-sulfonated counterparts. sdsu.educhemrxiv.org Theoretical calculations suggest that the sulfonate group can provide a more favorable geometry for the nucleophilic attack of water, a critical step in the water oxidation mechanism. sdsu.educhemrxiv.org

The research into sulfonate-containing ligands for catalysis underscores their versatility and potential. The ability to confer water solubility, modulate electronic properties, and participate directly in the catalytic cycle makes them a valuable component in the design of next-generation catalysts. While direct catalytic applications of this compound remain to be explored, the principles established from the study of other sulfonate-containing ligands suggest that it could be a promising candidate for the development of novel catalytic systems.

Mechanistic and Theoretical Investigations

Elucidation of Molecular Recognition and Binding Pockets

There is no available research that elucidates the specific molecular recognition patterns or binding pockets for 2-Cbz-Amino-ethanesulfonic acid sodium salt. Studies on related molecules offer some context; for instance, the molecular basis for substrate recognition in taurine (B1682933) transporters has been structurally characterized, revealing a negatively charged central pocket that accommodates the taurine molecule. nih.govnih.gov Research has also been conducted on the design of amino acid sulfonamides as inhibitors that target the active site of metalloenzymes like arginase. nih.gov However, these findings are not directly transferable to this compound and its unique molecular interactions.

Derivatives, Analogues, and Chemical Modifications

Synthesis of Functionalized Ethanesulfonic Acid Derivatives

The synthesis of ethanesulfonic acid derivatives often involves building the core structure with desired functionalities already in place or by modifying a parent compound like taurine (B1682933). These methods allow for the introduction of diverse chemical groups, leading to a broad library of compounds for screening and research.

One common approach involves the reaction of primary or secondary amines with reagents that can introduce the sulfoethyl group. For instance, a patented method describes the synthesis of N-(2-nitroethyl) taurine through a Mannich reaction involving taurine, formaldehyde (B43269), and nitromethane. patsnap.com The resulting compound can then be further modified, such as through the reduction of the nitro group and neutralization to form derivatives like 2-((2-aminoethyl) amino)-ethanesulfonic acid monosodium salt. patsnap.com

Another strategy for creating functionalized sulfonic acids is through the sulfonation of precursor molecules. For example, amino sulfonic acids can be grafted onto other structures, such as graphene oxide, by reacting an aminated precursor with chlorosulfonic acid. nih.gov This method highlights a pathway where a sulfonic acid group is introduced into a larger, functionalized molecule. The synthesis of related compounds, such as sodium 2-[(2-aminoethyl)amino]ethanesulfonate, can also be achieved through the reaction of diethanolamine (B148213) and sulfur trioxide, showcasing another route to create the underlying amino-ethanesulfonic acid structure. biosynth.com

These synthetic routes demonstrate the adaptability of sulfonic acid chemistry, enabling the creation of a variety of derivatives with tailored functionalities.

Strategies for N-Alkylation and Acylation of the Amino Group

Modification of the amino group through N-alkylation and N-acylation is a cornerstone of synthetic chemistry, allowing for the introduction of a vast array of substituents. These reactions are fundamental in peptide synthesis and the development of pharmacologically active molecules. researchgate.netmdpi.com The carbobenzyloxy (Cbz) group in 2-Cbz-Amino-ethanesulfonic acid is a protecting group that can be removed to free the amine for such modifications.

N-Alkylation: The addition of alkyl groups to a free amine can be accomplished through various methods. Traditional approaches often use alkyl halides for nucleophilic substitution. nih.gov More modern, catalytic strategies offer greater efficiency and sustainability. One powerful method is the direct N-alkylation of unprotected amino acids using alcohols, which produces water as the only byproduct. nih.govrug.nl This transformation can be catalyzed by ruthenium complexes and allows for the mono- or di-N-alkylation with excellent retention of optical purity if a chiral center is present. nih.govrug.nl

N-Acylation: N-acylation, the formation of an amide bond, is one of the most common transformations in organic synthesis. A highly effective two-stage procedure involves activating a carboxylic acid with a coupling agent and an additive, followed by reaction with the amine. nih.gov Common activating agents include carbodiimides like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (WSCI), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HO-Su) to form active esters that readily react with amines to yield the desired amide. nih.gov

Other widely used coupling reagents for N-acylation include uronium and phosphonium (B103445) salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which are known for their high efficiency, particularly in solid-phase peptide synthesis. researchgate.net Furthermore, enzymatic methods provide a green alternative for N-acylation. Aminoacylases, for instance, can catalyze the acylation of amino acids by fatty acids in an aqueous medium, offering high selectivity. nih.gov

The table below summarizes key strategies for the modification of the amino group.

Modification TypeStrategyKey Reagents/CatalystsDescription
N-AlkylationDirect Catalytic AlkylationAlcohols, Ruthenium or Iron CatalystsAn atom-economic method that uses alcohols as alkylating agents, producing only water as a byproduct. nih.govrug.nl
N-AlkylationNucleophilic SubstitutionAlkyl Halides (e.g., R-Br, R-I)A traditional method involving the reaction of an amine with an alkyl halide. nih.gov
N-AcylationCarbodiimide CouplingWSCI, HOBt, HO-SuForms an active ester intermediate from a carboxylic acid, which then reacts with the amine. nih.gov
N-AcylationUronium/Phosphonium Salt CouplingHBTU, TBTU, HATUHighly efficient reagents that facilitate rapid amide bond formation, often used in peptide synthesis. researchgate.net
N-AcylationEnzymatic AcylationAminoacylases, Fatty AcidsA biocatalytic method that allows for selective acylation in aqueous media, representing a green chemistry approach. nih.gov

Exploration of Structural Modifications for Enhanced Research Utility

The deliberate structural modification of a parent compound is a fundamental strategy in chemical and pharmaceutical research to enhance its utility. By altering the molecular architecture, researchers can modulate properties such as solubility, stability, membrane permeability, and, most importantly, biological activity.

A primary goal of these modifications is the development of novel therapeutic agents. For example, research on 2-aminobenzothiazoles has shown that N-acylation and N-alkylation can produce potent inhibitors of prostaglandin (B15479496) E2 generation, a key mediator of inflammation. mdpi.com This demonstrates how modifying the amino group can directly lead to compounds with significant anti-inflammatory potential. mdpi.com

Similarly, studies on natural products like betulinic acid have revealed that structural modifications can dramatically increase potency. Converting the carboxylic acid group of a 2,3-indolo-betulinic acid derivative into various amides resulted in an up to 4730-fold increase in its activity as an α-glucosidase inhibitor. nih.gov This highlights how even subtle changes can profoundly impact a molecule's interaction with a biological target, in this case through additional polar interactions within the enzyme's allosteric site. nih.gov

Another strategic approach involves incorporating reactive functional groups to create targeted covalent inhibitors. The introduction of an electrophilic group, such as an epoxide, into a molecular scaffold allows the resulting derivative to form a stable covalent bond with nucleophilic amino acid residues (e.g., cysteine, serine) in an enzyme's active site. mdpi.com This strategy can lead to compounds with high potency and prolonged duration of action. Applying this concept, derivatives of 2-Cbz-Amino-ethanesulfonic acid could be designed with specific reactive moieties to serve as probes or inhibitors for various enzymes.

Ultimately, the exploration of structural modifications is driven by the desire to create molecules with improved function, whether for biological research, diagnostics, or therapeutic applications.

Advanced Analytical Methods in Compound Research

Spectroscopic Techniques for Structural Elucidation in Academic Settings

The precise determination of the molecular structure of 2-Cbz-Amino-ethanesulfonic acid sodium salt is a critical first step in its characterization. A combination of spectroscopic methods provides a comprehensive picture of its atomic arrangement and connectivity. nih.govresearchgate.net In academic research, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are principal tools for this purpose. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in confirming the presence and connectivity of the protons and carbons within the molecule. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyloxycarbonyl (Cbz) protecting group, the methylene (B1212753) protons of the ethyl chain, and the protons of the benzyl (B1604629) group. nih.govscielo.org.za The chemical shifts of the methylene protons adjacent to the nitrogen and the sulfonate group would provide key information about the electronic environment of these functional groups. nih.gov

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. mdpi.com Expected signals would include those for the carbonyl carbon of the Cbz group, the aromatic carbons, the benzylic carbon, and the two carbons of the ethanesulfonic acid backbone. mdpi.com The specific chemical shifts can be influenced by solvent polarity and intermolecular interactions. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. scielo.org.za For this compound, the IR spectrum would be expected to exhibit strong absorption bands corresponding to the N-H stretching of the carbamate (B1207046), the C=O stretching of the carbamate, the aromatic C-H and C=C stretching of the benzyl group, and the S=O stretching of the sulfonate group.

Below is a hypothetical data table summarizing the expected spectroscopic data for this compound, based on known values for similar structures.

Spectroscopic Data Expected Observations for this compound
¹H NMR Signals corresponding to aromatic protons, benzylic protons, and two distinct methylene groups of the ethanesulfonate (B1225610) backbone.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, benzylic carbon, and the two aliphatic carbons.
IR Spectroscopy Characteristic absorption bands for N-H, C=O (carbamate), aromatic C=C, and S=O (sulfonate) functional groups.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for its quantification in various matrices. scispace.com High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile method for these purposes. google.com

A typical HPLC method for the analysis of this compound would likely employ reversed-phase chromatography. thermofisher.com In this mode, a nonpolar stationary phase (such as a C8 or C18 silica-based column) is used with a polar mobile phase. thermofisher.com The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. shimadzu.com To ensure good peak shape and retention time reproducibility for the anionic sulfonate group, a buffer would be incorporated into the aqueous portion of the mobile phase. shimadzu.com

Detection could be achieved using a UV detector, as the benzyloxycarbonyl group contains a chromophore that absorbs UV light, typically around 254 nm. For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a purified standard of this compound and measuring the corresponding peak areas.

The following interactive data table outlines a potential HPLC method for the analysis of this compound.

Parameter Condition
Column C18 reversed-phase, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Electrodialysis for Advanced Purification in Synthetic Research

Following its synthesis, this compound often needs to be purified to remove inorganic salts and other charged impurities. Electrodialysis is an advanced membrane-based separation process that can be highly effective for this purpose, particularly for the desalination of amino acid solutions. google.commdpi.commdpi.com

Electrodialysis utilizes ion-exchange membranes and an electric potential difference to separate ions from a solution. mdpi.com In a typical setup for the purification of this compound, the crude solution would be placed in the diluate compartment of an electrodialysis stack. This stack consists of alternating cation- and anion-exchange membranes. google.com

Under the influence of an applied electric field, the sodium cations (Na⁺) would migrate through the cation-exchange membranes towards the cathode, and any anionic impurities (e.g., chloride ions from the synthesis) would migrate through the anion-exchange membranes towards the anode. google.com The larger, organic 2-Cbz-Amino-ethanesulfonate anion would have a lower mobility and be less likely to pass through the anion-exchange membrane, thus becoming concentrated in the diluate stream. This process effectively removes small inorganic ions, leading to a purified solution of the target compound. The efficiency of the separation can be influenced by factors such as current density, pH, and the properties of the ion-exchange membranes. mdpi.com

Functional Assays for Biological Activity Evaluation in Research Contexts

Given that 2-Cbz-Amino-ethanesulfonic acid is a derivative of taurine (B1682933), a compound with diverse biological roles, it is of interest to evaluate its potential biological activities in research settings. The presence of the Cbz protecting group may also confer specific properties. researchgate.net Functional assays can be designed to explore a range of potential activities based on its structural features.

One area of investigation could be its potential as an anticonvulsant. Some N-Cbz-amino acid derivatives have shown activity in preclinical models of seizures. nih.gov Therefore, in a research context, this compound could be screened in cellular or animal models of epilepsy to assess its ability to modulate neuronal excitability.

Furthermore, as an analogue of taurine, its interaction with receptors and transporters associated with taurine could be investigated. researchgate.net For instance, competitive binding assays could be performed to determine if it binds to GABA receptors or taurine transporters. Cellular assays could also be employed to see if it modulates calcium influx or has antioxidant properties, both of which are known functions of taurine. The development of taurine analogues is an active area of research for new therapeutic agents. researchgate.net

The following table summarizes potential research-level functional assays for this compound.

Assay Type Specific Research Question
Anticonvulsant Screening Does the compound exhibit protective effects in in-vitro or in-vivo models of seizure?
Receptor Binding Assays Does the compound bind to GABA receptors or other relevant central nervous system targets?
Transporter Interaction Studies Does the compound interact with the taurine transporter?
Cellular Functional Assays Does the compound modulate intracellular calcium levels or exhibit antioxidant activity in cultured cells?

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Cbz-Amino-ethanesulfonic acid sodium salt with high selectivity?

  • Methodology : Utilize sulfonation reactions under controlled pH (6–8) and temperature (20–40°C) to minimize side products. A patented approach involves sequential protection of the amino group with carbobenzoxy (Cbz) followed by sulfonation using sodium sulfite, achieving >90% selectivity . Ensure stoichiometric control of sodium hydroxide during neutralization to stabilize the sodium salt form.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • IR Spectroscopy : Compare key functional group peaks (e.g., sulfonate S=O stretching at ~1040–1220 cm⁻¹) with reference data from structurally analogous sulfonic acid salts .
  • NMR : Confirm Cbz-protected amine (δ 5.1–5.3 ppm for benzyl protons) and sulfonate group integration .
  • Elemental Analysis : Verify Na⁺ content (theoretical ~8–10% by mass).

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 7–9). Sodium sulfonate salts typically exhibit high aqueous solubility (>100 mg/mL at 25°C), but solubility decreases in nonpolar solvents like hexane. Pre-saturate solvents with inert gas to avoid oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when analyzing batch-to-batch variations?

  • Methodology :

  • Hypothesis Testing : If IR spectra show inconsistent sulfonate peaks, assess residual solvents (e.g., ethanol) via GC-MS, as they may interfere with crystallization .
  • Cross-Validation : Use HPLC (C18 column, 0.1% TFA in mobile phase) to quantify impurities. Correlate retention times with synthetic intermediates (e.g., unprotected amines) .
  • Statistical Analysis : Apply principal component analysis (PCA) to NMR datasets to identify outlier batches .

Q. What experimental design principles optimize the stability of this compound in long-term studies?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via LC-MS for hydrolyzed products (e.g., free amine or sulfonic acid).
  • pH Sensitivity : Buffer solutions (pH 7–8) minimize hydrolysis of the Cbz group. Avoid acidic conditions (<pH 5), which destabilize the sulfonate moiety .
  • Light Sensitivity : Use amber vials to prevent photodegradation of the benzyloxycarbonyl group .

Q. How can researchers validate the biological compatibility of this compound in cell-based assays?

  • Methodology :

  • Cytotoxicity Screening : Perform MTT assays in HEK-293 or HeLa cells at concentrations ≤10 mM. Sodium salts may require osmolarity adjustment to prevent cell shrinkage .
  • Interference Testing : Confirm that the compound does not quench fluorescent probes (e.g., Calcein-AM) via parallel negative controls .

Methodological Challenges & Solutions

Q. What strategies mitigate side reactions during scale-up synthesis?

  • Solutions :

  • Temperature Gradients : Use jacketed reactors to maintain isothermal conditions during exothermic sulfonation .
  • Inert Atmosphere : Purge reactors with nitrogen to prevent oxidation of the Cbz group.
  • Catalytic Optimization : Introduce phase-transfer catalysts (e.g., TBAB) to enhance sulfite ion reactivity in biphasic systems .

Q. How to address discrepancies in reported pKa values for sulfonate derivatives?

  • Approach :

  • Potentiometric Titration : Measure pKa in deionized water using a combined glass electrode. Compare with computational models (e.g., COSMO-RS) to validate accuracy .
  • Ionic Strength Effects : Account for sodium counterion activity using the Debye-Hückel equation .

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